molecular formula C25H19ClFN5O2 B11338509 N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide

N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide

Cat. No.: B11338509
M. Wt: 475.9 g/mol
InChI Key: LOXYLUSEEKZRME-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl]-4-Methoxybenzamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a triazolopyrimidine core, substituted with chlorophenyl, fluorophenyl, and methoxybenzamide groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Chlorophenyl)-7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl]-4-Methoxybenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring system.

    Substitution Reactions: Introduction of the chlorophenyl and fluorophenyl groups is achieved through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Amidation: The final step involves the coupling of the triazolopyrimidine intermediate with 4-methoxybenzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Chlorophenyl)-7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl]-4-Methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[5-(4-Chlorophenyl)-7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-YL]-4-Methoxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.

    Biology: It is investigated for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It finds applications in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(4-Chlorophenyl)-7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-YL]-4-Methoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • N-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]- (nitroheteroaryl)carboxamides

Uniqueness

N-[5-(4-Chlorophenyl)-7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-YL]-4-Methoxybenzamide stands out due to its unique combination of substituents and the triazolopyrimidine core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H19ClFN5O2

Molecular Weight

475.9 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C25H19ClFN5O2/c1-34-20-12-6-17(7-13-20)23(33)29-24-30-25-28-21(15-2-8-18(26)9-3-15)14-22(32(25)31-24)16-4-10-19(27)11-5-16/h2-14,22H,1H3,(H2,28,29,30,31,33)

InChI Key

LOXYLUSEEKZRME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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